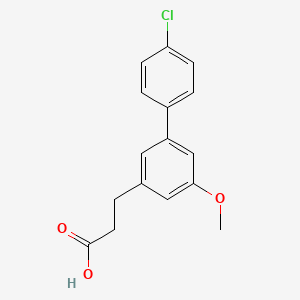
3-Biphenylpropionic acid, 4'-chloro-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylpropionic acid, featuring a chloro and methoxy substituent on the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
Propionic Acid Addition: The final step involves the addition of a propionic acid moiety to the biphenyl ring, which can be done through a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to alcohols or alkanes.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Biphenylpropionic acid
- 4’-Chloro-3-biphenylpropionic acid
- 5-Methoxy-3-biphenylpropionic acid
Uniqueness
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- is unique due to the presence of both chloro and methoxy substituents on the biphenyl ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
61888-68-4 |
|---|---|
Fórmula molecular |
C16H15ClO3 |
Peso molecular |
290.74 g/mol |
Nombre IUPAC |
3-[3-(4-chlorophenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c1-20-15-9-11(2-7-16(18)19)8-13(10-15)12-3-5-14(17)6-4-12/h3-6,8-10H,2,7H2,1H3,(H,18,19) |
Clave InChI |
AYVTVYUNJPRWEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















